Regulatory Traceability Advantage
Voglibose Impurity 11 (CAS 114761-39-6) is supplied as a fully characterized reference standard with traceability to pharmacopeial monographs (USP/EP). In contrast, generic N-methyl-β-D-glucopyranosylamine offered by research‑chemical suppliers is typically sold without a certificate of analysis (CoA) that documents chromatographic purity, residual solvents, water content, or storage stability data [1]. The absence of such documentation renders generic material unsuitable for regulatory submissions, where the impurity standard must demonstrate identity, purity ≥95%, and resolution from the API peak of >1.5 under compendial HPLC conditions [2].
| Evidence Dimension | Regulatory readiness (CoA documentation and pharmacopeial traceability) |
|---|---|
| Target Compound Data | Full CoA with HPLC purity ≥95%, traceable to USP/EP; supplied with storage and handling specifications |
| Comparator Or Baseline | Generic N-methyl-β-D-glucopyranosylamine (non‑certified): typically no CoA, purity not verified by independent method, no pharmacopeial traceability |
| Quantified Difference | Presence/Absence of regulatory documentation; generic material does not meet ICH Q7 requirements for reference standards |
| Conditions | Comparison based on product specification sheets from Axios Research (certified) versus typical research‑grade listings [1] |
Why This Matters
For ANDA/DMF submissions and QC batch release, a non‑certified standard that lacks documented purity and traceability can cause method validation failure and regulatory delay.
- [1] Axios Research. Voglibose Impurity 11 – Product Description. CAS 114761-39-6. Available from: https://axios-research.com/voglibose-impurity-11 View Source
- [2] Zhu C, et al. Determination of related substances in voglibose tablets by HPLC. Chinese Journal of New Drugs. 2017;26(04):443-449. View Source
